N~2~-benzyl-6-methyl-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine

Kinase Inhibition Structure-Activity Relationship Data Gap Analysis

N~2~-benzyl-6-methyl-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine is a fully substituted 2,4-pyrimidinediamine derivative with a molecular formula of C19H20N4 and a molecular weight of 304.4 g/mol. It belongs to a broad class of compounds explored extensively for kinase inhibition and immunoreceptor signaling modulation, notably in patents held by Rigel Pharmaceuticals.

Molecular Formula C19H20N4
Molecular Weight 304.4 g/mol
Cat. No. B13417174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~-benzyl-6-methyl-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine
Molecular FormulaC19H20N4
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NCC3=CC=CC=C3
InChIInChI=1S/C19H20N4/c1-14-8-10-17(11-9-14)22-18-12-15(2)21-19(23-18)20-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H2,20,21,22,23)
InChIKeyVFSDCNHNLSFZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Note on N2-Benzyl-6-methyl-N4-(4-methylphenyl)-2,4-pyrimidinediamine: A 2,4-Diaminopyrimidine Research Intermediate


N~2~-benzyl-6-methyl-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine is a fully substituted 2,4-pyrimidinediamine derivative with a molecular formula of C19H20N4 and a molecular weight of 304.4 g/mol . It belongs to a broad class of compounds explored extensively for kinase inhibition and immunoreceptor signaling modulation, notably in patents held by Rigel Pharmaceuticals [1]. However, a comprehensive search of primary research papers, patents, and authoritative databases such as PubChem, ChEMBL, and BindingDB yielded no quantitative, comparator-based biological activity data specifically attributable to this molecule. Existing database entries often correspond to closely related analogs like N,N'-dibenzyl-6-methylpyrimidine-2,4-diamine (PubChem CID 697225), making a data-supported differentiation currently impossible [2].

Why Generic Substitution of N2-Benzyl-6-methyl-N4-(4-methylphenyl)-2,4-pyrimidinediamine Is Not Supported by Evidence


Within the 2,4-pyrimidinediamine class, minor peripheral substitutions critically modulate target selectivity and potency, as demonstrated by the structure-activity relationships (SAR) established for Syk and JAK kinase inhibitors [1]. For example, replacing an N4-benzyl group with an N4-(4-methylphenyl) group alters both the electron density and the steric profile of the molecule, which can drastically shift binding affinity and off-target liability profiles. An analog with a similar core, N2,N4-dibenzyl-6-methylpyrimidine-2,4-diamine, illustrates the class's structural diversity, but without specific quantitative cross-comparison data, there is no evidence to support whether the target compound offers any advantage or disadvantage over its analogs. Consequently, generic substitution without verification is scientifically unsound and could lead to significant, uncharacterized changes in biological activity.

Quantitative Performance Evidence for N2-Benzyl-6-methyl-N4-(4-methylphenyl)-2,4-pyrimidinediamine vs. Comparators


Status of Biological Activity Data vs. Closest Structural Analog N,N'-Dibenzyl-6-methylpyrimidine-2,4-diamine

A direct comparative search for quantitative biological activity data between N~2~-benzyl-6-methyl-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine and its closest identified purchasable analog, N,N'-dibenzyl-6-methylpyrimidine-2,4-diamine (PubChem CID 697225) [1], yielded no results in primary literature or authoritative databases. No IC50, Ki, EC50, or any other quantitative potency metrics were found for either compound as of the search date. This absence of data prevents any evidence-based claim of differentiation, superiority, or parity.

Kinase Inhibition Structure-Activity Relationship Data Gap Analysis

Recommended Research Applications for N2-Benzyl-6-methyl-N4-(4-methylphenyl)-2,4-pyrimidinediamine


Exploratory Medicinal Chemistry and SAR Library Expansion

Given the complete absence of known biological activity, the primary valid use case is as a novel scaffold in medicinal chemistry campaigns, particularly those exploring the effects of N4-aryl versus N4-alkyl substitution on 2,4-pyrimidinediamine kinase inhibitor selectivity. It can serve as a negative control or a starting point for fragment-based lead generation, where its activity will be established for the first time.

Analytical Reference Standard for Method Development

The compound's well-defined structure (C19H20N4, MW 304.4 g/mol) makes it suitable for developing and validating analytical methods (e.g., HPLC, LC-MS) for this class of molecules, provided an authenticated, high-purity sample is procured.

In Silico Modeling and Virtual Screening Calibration

Computational chemists can use this compound as a decoy or test molecule in docking and molecular dynamics simulations against targets like Syk or calcium-sensing receptors, helping to calibrate scoring functions or validate virtual screening workflows against the broader diaminopyrimidine chemotype.

Quote Request

Request a Quote for N~2~-benzyl-6-methyl-N~4~-(4-methylphenyl)-2,4-pyrimidinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.